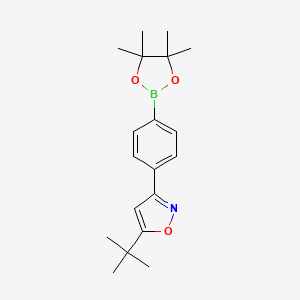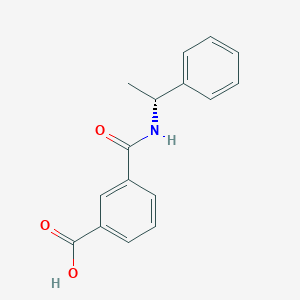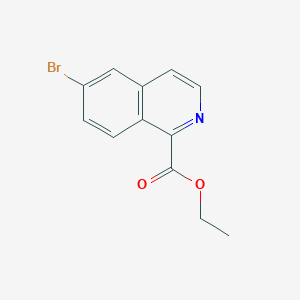
Ethyl 6-bromoisoquinoline-1-carboxylate
描述
Ethyl 6-bromoisoquinoline-1-carboxylate is an organic compound with the molecular formula C12H10BrNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitution at the sixth position and an ethyl ester group at the first position of the isoquinoline ring. It is used in various chemical syntheses and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 6-bromoisoquinoline-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated isoquinoline with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Ethyl 6-bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the sixth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding isoquinoline derivative without the bromine atom.
Oxidation: Oxidative reactions can modify the isoquinoline ring, potentially forming quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted isoquinoline derivatives depending on the nucleophile used.
Reduction: The major product is isoquinoline-1-carboxylate.
Oxidation: Products can include quinoline derivatives or other oxidized isoquinoline compounds.
科学研究应用
Ethyl 6-bromoisoquinoline-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of dyes and pigments.
作用机制
The mechanism of action of ethyl 6-bromoisoquinoline-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group can influence its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Ethyl 6-bromoisoquinoline-1-carboxylate can be compared with other isoquinoline derivatives such as:
Ethyl isoquinoline-1-carboxylate: Lacks the bromine substitution, which may result in different reactivity and biological activity.
6-Bromoisoquinoline: Lacks the ester group, affecting its solubility and chemical properties.
Ethyl 6-chloroisoquinoline-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
ethyl 6-bromoisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTJPPHSTFPCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
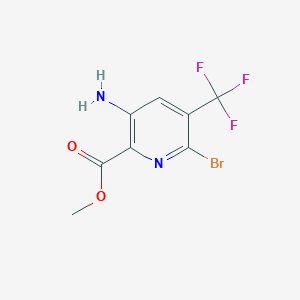


![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)

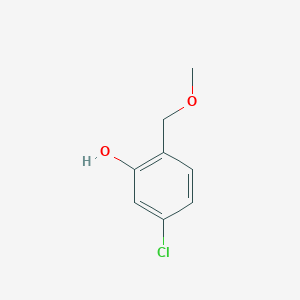

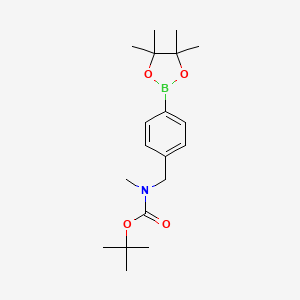
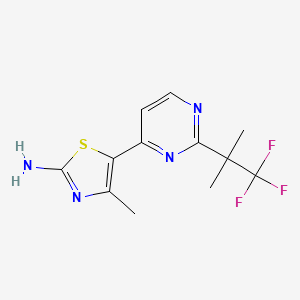
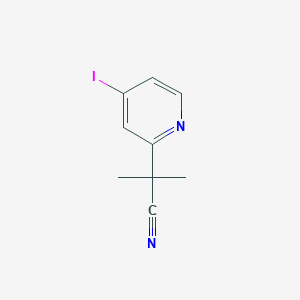
![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)
amine](/img/structure/B1467838.png)
